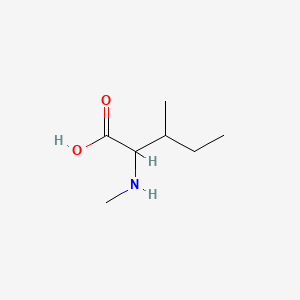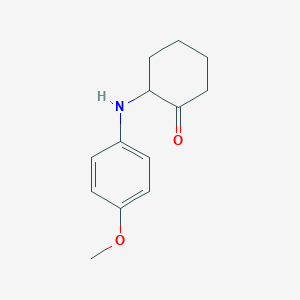![molecular formula C16H15F3N2O B11941884 1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]urea es un compuesto que presenta tanto grupos etilo como trifluorometilo unidos a un anillo fenilo, conectados a través de un enlace de urea.
Métodos De Preparación
La síntesis de 1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]urea típicamente involucra la reacción de isocianato de 2-etilfenilo con 2-(trifluorometil)anilina. La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de un catalizador para facilitar la formación del enlace de urea. Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]urea puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes, lo que resulta en la reducción de grupos funcionales específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.
Hidrólisis: En condiciones ácidas o básicas, el enlace de urea puede hidrolizarse, lo que lleva a la formación de las aminas correspondientes y dióxido de carbono.
Aplicaciones Científicas De Investigación
1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]urea tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: En la investigación biológica, el compuesto se puede utilizar para estudiar los efectos de los grupos trifluorometilo en la actividad biológica y las interacciones moleculares.
Medicina: Las posibles propiedades farmacológicas del compuesto lo convierten en un candidato para el desarrollo de fármacos y estudios de química medicinal.
Industria: En la industria de la ciencia de los materiales, el compuesto se puede utilizar para desarrollar nuevos materiales con propiedades específicas, como mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]urea involucra su interacción con objetivos moleculares específicos. El grupo trifluorometilo puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, lo que lleva a una actividad biológica alterada. El enlace de urea proporciona un andamio estable que puede interactuar con varias vías moleculares, influyendo en el efecto general del compuesto.
Comparación Con Compuestos Similares
1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]urea se puede comparar con otros compuestos similares, como:
1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]etanol: Este compuesto presenta un grupo etanol en lugar de un enlace de urea, lo que lleva a diferentes propiedades químicas y reactividad.
1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]amina:
1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]cetona: La variante de cetona exhibe una reactividad única y se puede utilizar en diferentes reacciones químicas.
La singularidad de 1-(2-Etilfenil)-3-[2-(trifluorometil)fenil]urea radica en su combinación de grupos etilo y trifluorometilo, que imparten propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C16H15F3N2O |
|---|---|
Peso molecular |
308.30 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O/c1-2-11-7-3-5-9-13(11)20-15(22)21-14-10-6-4-8-12(14)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
Clave InChI |
HCWVVCLJYCXSMD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)

![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)


![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)





